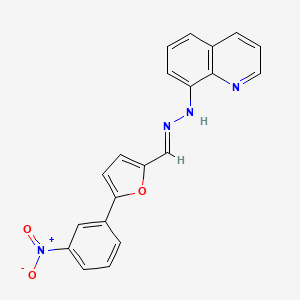
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as DNOC, is a synthetic organic compound that has been widely used in the field of agriculture as an herbicide. DNOC is a yellow crystalline powder that is slightly soluble in water and highly soluble in organic solvents. Although DNOC has been used as an herbicide for many years, its toxicity and potential health hazards have raised concerns among scientists and researchers.
Wirkmechanismus
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone acts as a photosynthetic inhibitor by disrupting the electron transport chain in chloroplasts. It inhibits the production of ATP and NADPH, which are essential for plant growth and development. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone also disrupts the synthesis of chlorophyll, which is responsible for the green color of plants. As a result, plants treated with (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exhibit chlorosis, stunted growth, and eventually die.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have toxic effects on both plants and animals. In plants, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone inhibits photosynthesis and disrupts the synthesis of chlorophyll, leading to chlorosis and stunted growth. In animals, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can cause skin irritation, respiratory problems, and gastrointestinal distress. Long-term exposure to (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been linked to liver and kidney damage, as well as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a potent herbicide that can be used to control a wide range of weed species. It is relatively inexpensive and easy to synthesize. However, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is highly toxic and poses a risk to both humans and the environment. Therefore, it must be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for research on (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of interest is the development of safer and more environmentally friendly herbicides. Another area of research is the study of the molecular mechanisms of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone toxicity in plants and animals. Additionally, there is a need for more research on the potential health hazards of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone exposure in humans. Overall, the future of (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone research is focused on finding safer and more effective ways to control weeds while minimizing the risk to human health and the environment.
Synthesemethoden
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can be synthesized by the reaction of 2,4-dichloro-5-nitrophenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been extensively studied in the field of agriculture as an herbicide. It has been used to control weeds in various crops such as cotton, corn, soybeans, and wheat. (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has also been used to control invasive plant species in natural ecosystems. In addition to its use as an herbicide, (2,4-dichloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been studied for its potential as a fungicide and insecticide.
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXYKNQGUEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)


![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)

